Bicyclo[3.2.0]heptan-6-amine hydrochloride
CAS No.: 2126177-28-2
Cat. No.: VC5904847
Molecular Formula: C7H14ClN
Molecular Weight: 147.65
* For research use only. Not for human or veterinary use.
![Bicyclo[3.2.0]heptan-6-amine hydrochloride - 2126177-28-2](/images/structure/VC5904847.png)
Specification
CAS No. | 2126177-28-2 |
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Molecular Formula | C7H14ClN |
Molecular Weight | 147.65 |
IUPAC Name | bicyclo[3.2.0]heptan-6-amine;hydrochloride |
Standard InChI | InChI=1S/C7H13N.ClH/c8-7-4-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H |
Standard InChI Key | RJKMVPPYBKAECQ-UHFFFAOYSA-N |
SMILES | C1CC2CC(C2C1)N.Cl |
Introduction
Chemical Identification and Structural Properties
Bicyclo[3.2.0]heptan-6-amine hydrochloride belongs to the class of bridged bicyclic amines. Its IUPAC name reflects the fusion of a bicyclo[3.2.0]heptane framework with an amine group at the 6-position, protonated as a hydrochloride salt . Key structural features include:
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Molecular formula:
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Molecular weight: 148 Da
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CAS numbers: 2126177-28-2 (primary), 1461706-88-6 (alternate)
The bicyclo[3.2.0]heptane scaffold imposes significant conformational restraint, reducing rotatable bond counts to zero and enhancing binding specificity in drug design . X-ray crystallography of analogous bicyclo[3.2.0]heptane derivatives reveals chair-boat conformations, which may influence intermolecular interactions .
Table 1: Physicochemical Properties
Property | Value |
---|---|
LogP | 0.92 |
Polar Surface Area | 26 Ų |
Rotatable Bonds | 0 |
Heavy Atoms | 9 |
Ring Count | 2 |
Supplier | Lead Time | Purity | Pack Size | Price (USD) |
---|---|---|---|---|
Enamine US | 2 days | 95% | 100 mg | 298 |
SIA Enamine | 3 days | 95% | 1 g | 857 |
A2B Chem | 12 days | 95% | 2.5 g | 3,472 |
Industrial and Research Applications
As a building block, bicyclo[3.2.0]heptan-6-amine hydrochloride serves multiple roles:
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Medicinal Chemistry: Rigid scaffolds are prized in fragment-based drug discovery for optimizing binding entropy.
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Agrochemicals: Bicyclic amines are precursors to herbicides with enhanced environmental stability.
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Material Science: The compound’s low polar surface area (26 Ų) makes it a candidate for hydrophobic polymer modifiers .
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